SR-17018

描述

SR-17018 is an opioid drug that acts as an agonist of the μ-opioid receptors and activates the signaling pathway of G-proteins, causing a strong analgesic effect . Unlike other opioid drugs, it has fewer side effects when used, is less likely to cause respiratory depression, and develop tolerance .

Synthesis Analysis

A comprehensive molecular modeling protocol was developed to explain the observed activity profiles of selected µ opioid receptor agents, including this compound . The study involved docking and molecular dynamics simulations carried out for three crystal structures of the target at a microsecond scale, followed by the statistical analysis of ligand–protein contacts .Molecular Structure Analysis

This compound exhibits a qualitative and temporal MOP phosphorylation profile that is strikingly different from any other known biased, partial, or full MOP agonist . Detailed analysis of receptor phosphorylation may provide novel insights into previously unappreciated pharmacological properties of newly synthesized MOP ligands .Physical And Chemical Properties Analysis

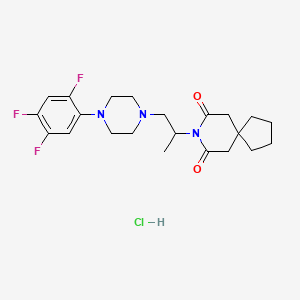

The chemical and physical data of this compound are as follows: Formula - C19H18Cl3N3O, Molar mass - 410.72 g·mol −1 .科学研究应用

µ-阿片受体激动剂

SR-17018 是一种功能选择性的新型非肽类阿片类配体,用于 µ-阿片受体 (MOP),具有有效的 G 蛋白刺激作用 {svg_1}. 据报道,它是一种高度偏向的 µ-阿片类药物,具有极宽的治疗窗口 {svg_2}.

镇痛特性

this compound 可增加热板和温水尾部抽搐试验中的退缩潜伏期 {svg_3}. 这表明它具有潜在的镇痛特性,使其成为疼痛管理研究的候选药物。

呼吸抑制

有趣的是,this compound 在高达 48 mg/kg 的剂量下不会诱导小鼠呼吸抑制 {svg_4}. 这是一个重要的发现,因为呼吸抑制是许多阿片类药物的常见副作用。

逆转吗啡耐受性

研究表明,this compound 也可以逆转吗啡耐受性 {svg_5}. 这在管理已对吗啡或其他阿片类药物产生耐受性的患者方面可能特别有用。

预防戒断症状

除了逆转吗啡耐受性外,this compound 还可以预防戒断症状 {svg_6}. 这可能在治疗阿片类药物成瘾中使用。

MOP 磷酸化和去磷酸化

this compound 刺激非典型 µ-阿片受体磷酸化和去磷酸化 {svg_7}. 这种独特的特性将 this compound 与其他已知的偏向性、部分性或完全性 MOP 激动剂区分开来 {svg_8}.

强大的内化

this compound 诱导强大的内化,与 DAMGO 相当 {svg_9},一种有效的 µ-阿片受体激动剂。这表明 this compound 可用于研究 µ-阿片受体的内化和运输。

新药发现的潜力

this compound 的独特特性,例如它刺激非典型 MOP 磷酸化和去磷酸化的能力,以及它独特的时程曲线,表明它可以为新合成的 MOP 配体的以前未被认识到的药理特性提供新见解 {svg_10}. 这可能导致发现具有改进治疗特性的新药。

作用机制

Target of Action

SR-17018 is a drug that acts as a biased agonist at the µ-opioid receptor (MOR) . The µ-opioid receptor is a G protein-coupled receptor expressed widely throughout the body but most notably in brain regions involved in nociception, respiration, and reinforcement .

Mode of Action

This compound selectively activates the G-protein signaling pathway over β-arrestin 2 recruitment . This selective activation, known as biased agonism, allows this compound to produce analgesic effects while causing less respiratory depression and development of tolerance than conventional opioids . It has also been shown that this compound can reverse morphine tolerance and prevent withdrawal .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the G-protein signaling pathway . When this compound binds to the µ-opioid receptor, it stimulates a receptor phosphorylation pattern that is indistinguishable from that induced by the full agonist DAMGO . Unlike DAMGO-induced MOR phosphorylation, which is reversible within minutes after agonist washout, this compound-induced MOR phosphorylation persists for hours under otherwise identical conditions .

Pharmacokinetics

It is known that the compound has a high affinity for the µ-opioid receptor . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is its analgesic effects . It has been shown to alleviate withdrawal symptoms and reduce the expression of MOR receptors over time, thus reducing tolerance . In animal studies, it has been found to produce analgesic effects with less respiratory depression and development of tolerance than conventional opioids .

安全和危害

未来方向

SR-17018 was initially reported as a highly biased µ-opioid with an extremely wide therapeutic window . It was later shown that this compound can also reverse morphine tolerance and prevent withdrawal via a hitherto unknown mechanism of action . This suggests that this compound could be a promising candidate for future research in the field of pain management .

生化分析

Biochemical Properties

SR-17018 interacts with the µ-opioid receptor (MOP), stimulating a unique pattern of MOP phosphorylation . This interaction is distinct from that induced by other known biased, partial, or full MOP agonists .

Cellular Effects

This compound’s effects on cells are primarily mediated through its interactions with the MOP. It has been shown to stimulate MOP phosphorylation and dephosphorylation . These interactions influence cell function, potentially impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with the MOP. It stimulates a MOP phosphorylation pattern that is indistinguishable from that induced by the full agonist DAMGO . Unlike DAMGO-induced MOP phosphorylation, which is reversible within minutes after agonist washout, this compound-induced MOP phosphorylation persists for hours under otherwise identical conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Exposure of MOP to saturating concentrations of this compound for extended periods of time stimulates a MOP phosphorylation pattern that persists for hours . This suggests that this compound may have long-term effects on cellular function.

属性

IUPAC Name |

5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl3N3O/c20-13-3-1-12(2-4-13)11-24-7-5-14(6-8-24)25-18-10-16(22)15(21)9-17(18)23-19(25)26/h1-4,9-10,14H,5-8,11H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGUDYUGRSQDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336689 | |

| Record name | SR-17018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2134602-45-0 | |

| Record name | SR-17018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2134602450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SR-17018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-17018 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8P7UAW4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B610898.png)